molecular formula C9H6S2 B3264286 7H-Cyclopenta[1,2-b:4,3-b']dithiophene CAS No. 389-55-9

7H-Cyclopenta[1,2-b:4,3-b']dithiophene

Cat. No. B3264286
CAS RN: 389-55-9
M. Wt: 178.3 g/mol
InChI Key: BSHCQCQFFCOGEC-UHFFFAOYSA-N
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Description

7H-Cyclopenta[1,2-b:3,4-b’]dithiophene, also known as CPDT, is a compound with the formula C9H6S2 and a molecular weight of 178.274 . It has a rigid coplanar structure that favors π−π intermolecular interactions and good electron-donating properties . This makes it an attractive building block for organic field effect transistors and organic electronics .


Synthesis Analysis

A series of 7helicene and 7helicene-like compounds composed of a cyclopenta[1,2-b:4,3-b’]dithiophene moiety and two naphthalene moieties were successfully synthesized from a common synthetic intermediate, 1,1’-binaphtho[2,1-b]thiophene . The synthesis of these compounds was confirmed by X-ray crystallographic analysis .


Molecular Structure Analysis

The molecular structure of 7H-Cyclopenta[1,2-b:4,3-b’]dithiophene is available as a 2D Mol file or as a computed 3D SD file . The helical structures of the synthesized compounds were confirmed by X-ray crystallographic analysis .

Scientific Research Applications

Novel Polythiophenes

The preparation and properties of novel polythiophenes containing 7H-Cyclopenta[1,2-b:4,3-b']dithiophene structures have been studied, revealing their planar structures, low oxidation potentials, and absorptions in long-wavelength regions, making them suitable for applications in electronics (Kozaki, Tanaka, & Yamashita, 1994).

Optoelectronic Properties Tuning

The introduction of dicyanomethylene groups onto fused bithiophene frames, including this compound, enables the conversion of p-type organic semiconductor materials into n-type, crucial for semiconductor device performance. Isomerization is shown to fine-tune key properties like band gap and electron affinities (Wang et al., 2013).

Synthesis Techniques

Efficient synthesis methods for 7H-Cyclopenta[1,2-b:4,3-b']dithiophenes have been developed, enabling the creation of functionalized bridged bithiophenes suitable for diverse applications (Brzezinski & Reynolds, 2002); (Van Mierloo et al., 2010).

Dye-Sensitized Solar Cells

Incorporating this compound into organic dyes for dye-sensitized solar cells has improved performance metrics, like dark current suppression efficiency, leading to higher cell efficiency (Li et al., 2017).

properties

IUPAC Name

5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6S2/c1-3-10-8-5-9-7(6(1)8)2-4-11-9/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHCQCQFFCOGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CS2)C3=C1SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7H-Cyclopenta[1,2-b:4,3-b']dithiophene
Reactant of Route 2
7H-Cyclopenta[1,2-b:4,3-b']dithiophene
Reactant of Route 3
7H-Cyclopenta[1,2-b:4,3-b']dithiophene
Reactant of Route 4
7H-Cyclopenta[1,2-b:4,3-b']dithiophene
Reactant of Route 5
7H-Cyclopenta[1,2-b:4,3-b']dithiophene
Reactant of Route 6
7H-Cyclopenta[1,2-b:4,3-b']dithiophene

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